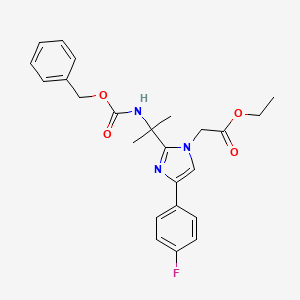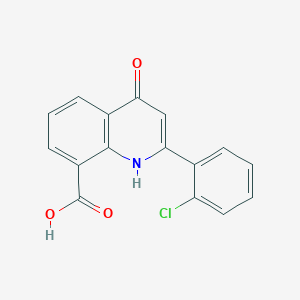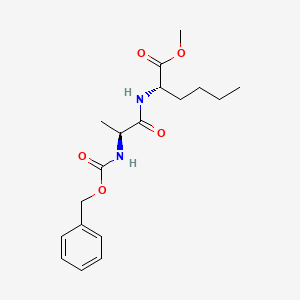
(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)hexanoate is a chiral compound that belongs to the class of amino acid derivatives. These compounds are often used in the synthesis of peptides and other biologically active molecules. The presence of the benzyloxycarbonyl (Cbz) protecting group indicates its potential use in peptide synthesis, where it serves to protect the amino group during various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)hexanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the benzyloxycarbonyl (Cbz) group.
Coupling Reaction: The protected amino acid is then coupled with another amino acid derivative using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, including protection, coupling, and deprotection, to produce the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)hexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed using hydrogenation or acidic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA).
Coupling: Using reagents like DCC, DIC, or HATU in the presence of a base such as N-methylmorpholine (NMM).
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Coupling: Forms peptide bonds with other amino acid derivatives.
Scientific Research Applications
(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)hexanoate has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: Utilized in the preparation of bioconjugates for targeted drug delivery and imaging.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)hexanoate depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative that can be incorporated into peptide chains. The benzyloxycarbonyl (Cbz) group protects the amino group during coupling reactions and can be removed to reveal the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2-((S)-2-(((tert-Butoxycarbonyl)amino)propanamido)hexanoate: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
(S)-Methyl 2-((S)-2-(((Fmoc)amino)propanamido)hexanoate: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
The uniqueness of (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)propanamido)hexanoate lies in its specific protecting group (Cbz), which offers different stability and deprotection conditions compared to Boc and Fmoc groups. This makes it suitable for specific synthetic applications where mild deprotection conditions are required.
Properties
Molecular Formula |
C18H26N2O5 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]hexanoate |
InChI |
InChI=1S/C18H26N2O5/c1-4-5-11-15(17(22)24-3)20-16(21)13(2)19-18(23)25-12-14-9-7-6-8-10-14/h6-10,13,15H,4-5,11-12H2,1-3H3,(H,19,23)(H,20,21)/t13-,15-/m0/s1 |
InChI Key |
XUBZAPUHUZGUGX-ZFWWWQNUSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)OC)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCCCC(C(=O)OC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-((1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate](/img/structure/B11830348.png)
![1-[(1S,6S)-1-bromo-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11830354.png)
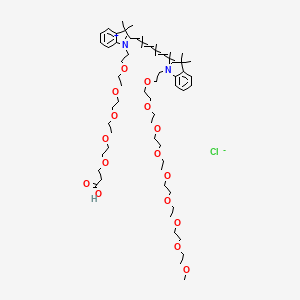
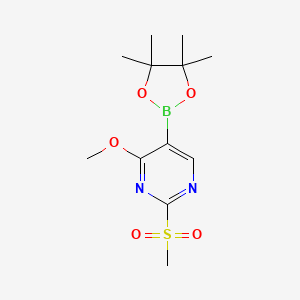
![(2R)-1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine](/img/structure/B11830368.png)
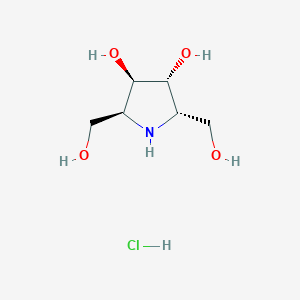



![1,6-Dioxa-4-azaspiro[4.4]nonane-7-carboxaldehyde, 3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)-](/img/structure/B11830412.png)
![methyl (2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-azido-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-benzoyloxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B11830418.png)
